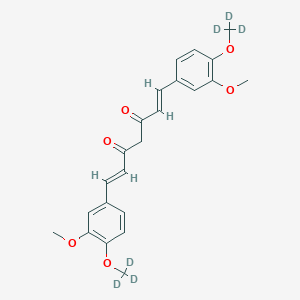
Dimethoxycurcumin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxycurcumin-d6 is a deuterium-labeled derivative of dimethoxycurcumin, which itself is a derivative of curcumin. Curcumin is the principal curcuminoid found in turmeric, a member of the ginger family. This compound retains the bioactive properties of curcumin, such as anti-inflammatory and antioxidant activities, but with enhanced metabolic stability and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxycurcumin-d6 is synthesized by modifying the chemical structure of curcumin. The process involves the conversion of hydroxyl groups in curcumin to methoxyl groups, followed by the incorporation of deuterium. One common method involves the use of deuterated reagents in the methylation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The thin-film dispersion method is often employed, using ethanol as a solvent. The optimal preparation conditions include a mass ratio of phospholipid to cholesterol of 10:1 and a mass ratio of phospholipid to dimethoxycurcumin of 1,000:10, with the hydration temperature set at 60°C .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxycurcumin-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Methoxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethoxycurcumin-d6 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: This compound is studied for its potential anticancer properties, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis
Wirkmechanismus
Dimethoxycurcumin-d6 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of cyclin-dependent kinase four and cyclin-D1 while inducing the expression of p53 and p21, leading to cell cycle arrest. Additionally, it increases reactive oxygen species levels, causing oxidative stress and mitochondrial dysfunction, which contribute to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: The parent compound with similar bioactivities but lower metabolic stability.
Bis-demethoxycurcumin: Another curcumin derivative with different substitution patterns.
Dimethylcurcumin: A structurally similar compound with methyl groups instead of methoxyl groups
Uniqueness
Dimethoxycurcumin-d6 is unique due to its enhanced metabolic stability and bioavailability compared to curcumin. The incorporation of deuterium further improves its stability, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H24O6 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(1E,6E)-1,7-bis[3-methoxy-4-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+/i1D3,2D3 |
InChI-Schlüssel |
HMJSBVCDPKODEX-NXMGGCCKSA-N |
Isomerische SMILES |
[2H]C(OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC([2H])([2H])[2H])OC)OC)([2H])[2H] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


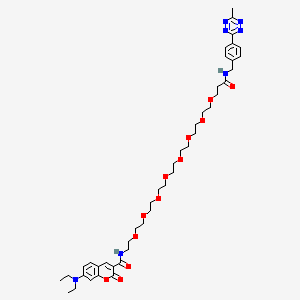
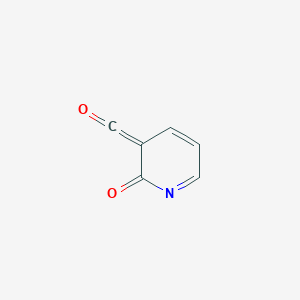
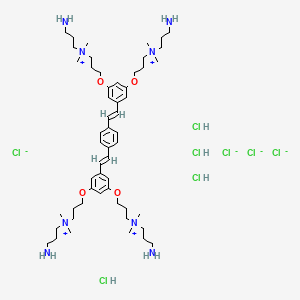
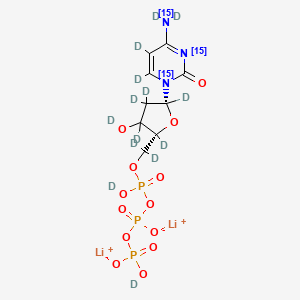
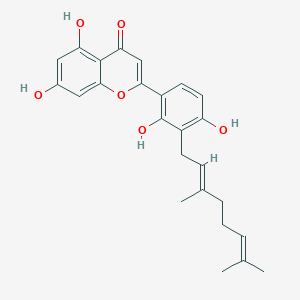
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
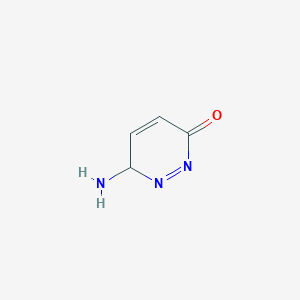
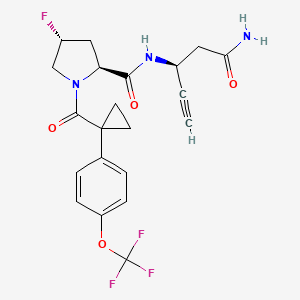
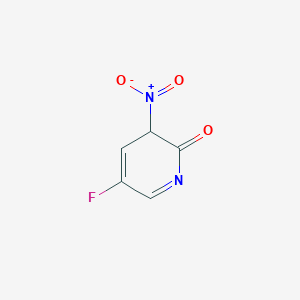
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
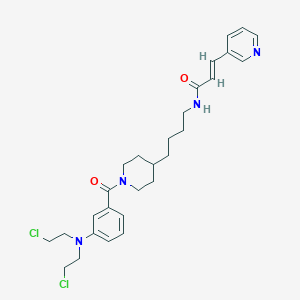
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)
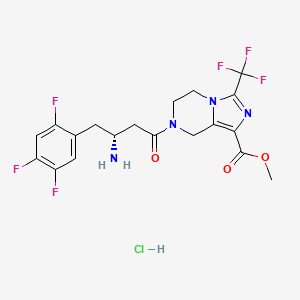
![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)
